

Solubility of dextrose monohydrate in water at different temperatures

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Compound of Interest

Compound Name: *Dextrose monohydrate*

Cat. No.: *B7885005*

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An In-depth Technical Guide to the Solubility of **Dextrose Monohydrate** in Water at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **dextrose monohydrate** in water across a range of temperatures. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of the processes involved.

Quantitative Solubility Data

The solubility of dextrose in water is significantly influenced by temperature. Below 50°C, the stable crystalline form is α -D-**dextrose monohydrate**. Above this temperature, the anhydrous form becomes the stable solid phase.^[1] The data presented in the following table, derived from the seminal work of Jackson and Silsbee, details the solubility of dextrose in water at various temperatures. It is important to note that these results are expressed in terms of anhydrous dextrose for consistency in analytical calculations.^[2]

Temperature (°C)	Dextrose in Solution (g/100 g of solution)	Dextrose in Solution (g/100 g of water)	Solid Phase
0.5	35.20	54.32	α-Dextrose Monohydrate
5.0	37.35	59.59	α-Dextrose Monohydrate
10.0	40.19	67.20	α-Dextrose Monohydrate
15.0	42.89	75.10	α-Dextrose Monohydrate
20.0	45.54	83.62	α-Dextrose Monohydrate
25.0	49.03	96.19	α-Dextrose Monohydrate
30.0	54.65	120.46	α-Dextrose Monohydrate
40.0	63.83	176.57	α-Dextrose Monohydrate
50.0	70.93	243.76	α-Dextrose Monohydrate & Anhydrous α-Dextrose

Data sourced from Jackson, R.F. and Silsbee, C.G., 1922. The Solubility of Dextrose in Water. Scientific Papers of the Bureau of Standards, 17, p.715.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **dextrose monohydrate** in water, based on the isothermal equilibrium method. This protocol is a synthesized representation of established techniques, including those described by Jackson and Silsbee.

Objective: To determine the equilibrium solubility of **dextrose monohydrate** in water at a specific temperature.

Materials and Equipment:

- **Dextrose monohydrate** (high purity)
- Distilled or deionized water
- Thermostatic water bath with precise temperature control ($\pm 0.01^{\circ}\text{C}$)
- Borosilicate glass bottles with secure stoppers
- Mechanical rotator or shaker within the water bath
- Calibrated thermometer
- Filtration apparatus (e.g., sintered glass filter or syringe filter with a membrane of appropriate pore size)
- Weighing balance (analytical, with a precision of ± 0.0001 g)
- Volumetric flasks
- Pipettes
- Saccharimeter or a high-performance liquid chromatography (HPLC) system with a refractive index detector for concentration analysis.

Procedure:

- Preparation of the Saturated Solution:
 - An excess amount of **dextrose monohydrate** is added to a known volume of distilled water in a glass bottle. The excess solid is crucial to ensure that the solution reaches saturation and that there is a solid phase in equilibrium with the liquid phase.

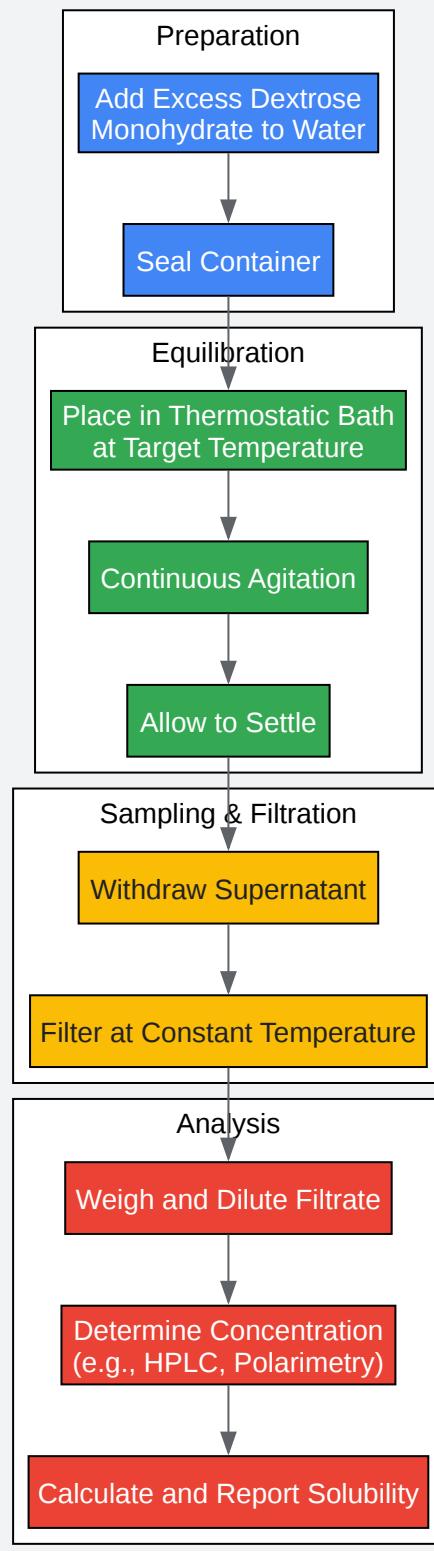
- The bottle is securely stoppered to prevent any change in concentration due to evaporation.
- Equilibration:
 - The bottle containing the dextrose-water mixture is placed in a thermostatic water bath set to the desired temperature.
 - The mixture is continuously agitated using a mechanical rotator or shaker to facilitate the dissolution process and ensure a homogeneous solution.
 - Equilibration is maintained for a sufficient period to ensure that the concentration of the solution is constant, which indicates that thermodynamic equilibrium has been reached. This may take several hours to days.
- Sample Withdrawal and Filtration:
 - After equilibration, the agitation is stopped, and the excess solid is allowed to settle.
 - A sample of the supernatant (the clear saturated solution) is carefully withdrawn. It is critical to perform this step without altering the temperature of the solution.
 - The withdrawn sample is immediately filtered to remove any undissolved solid particles. The filtration apparatus should be pre-heated to the experimental temperature to prevent crystallization of the solute.
- Analysis of the Saturated Solution:
 - A precisely weighed sample of the clear, saturated filtrate is transferred to a volumetric flask and diluted to a known volume.
 - The concentration of dextrose in the diluted solution is determined using a suitable analytical method. Historically, polarimetry using a saccharimeter was a common method. [2] Modern approaches may utilize HPLC with a refractive index detector for greater accuracy and specificity.
 - The analysis should be performed in triplicate to ensure the precision of the results.

- Data Calculation and Expression:
 - From the determined concentration of the diluted solution, the concentration of the original saturated solution is calculated.
 - The solubility is typically expressed as grams of solute per 100 grams of solvent (water) or as a weight percentage (grams of solute per 100 grams of solution).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of **dextrose monohydrate**.

Experimental Workflow for Dextrose Monohydrate Solubility Determination

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